6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . Thiazoles are important in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . The nature of substituents on the thiazole ring can greatly affect the biological outcomes . Therefore, compounds containing the thiazole ring with variable substituents have been synthesized as target structures and evaluated for their biological activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to exhibit a wide range of biological activities, which can be attributed to the various chemical reactions they undergo . For instance, antimicrobial screening results indicated that a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential applications in the development of new pain relief and anti-inflammatory drugs .
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This suggests potential uses in the development of new antimicrobial drugs.
Antifungal Activity
Thiazole derivatives have also been found to have antifungal properties . This could lead to the development of new antifungal medications.
Antiviral Activity
Thiazoles have been found to have antiviral properties . This suggests potential uses in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests potential applications in the development of new cancer treatments .
Neuroprotective Activity
Thiazoles have been found to have neuroprotective properties . This suggests potential uses in the development of new treatments for neurological disorders.
Diuretic Activity
Thiazoles have been found to have diuretic properties . This suggests potential uses in the development of new diuretic drugs.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring .
Future Directions
Thiazoles and their derivatives continue to be a subject of interest for researchers due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and structure–activity relationship of bioactive molecules, as well as the development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-4-2-10(3-5-12)16-20-11(8-24-16)7-17-15(22)13-6-14(21)19-9-18-13/h2-6,8-9H,7H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCBMKZNCQBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)pyrimidine-4-carboxamide |
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